Methyl 4-methoxybenzofuran-3-carboxylate

Description

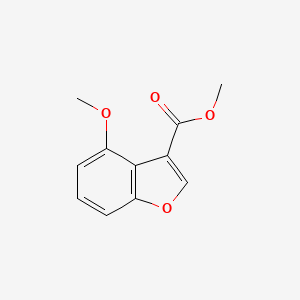

Structure

2D Structure

3D Structure

Properties

CAS No. |

474010-83-8 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 4-methoxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3 |

InChI Key |

VYNWAZMQVKGQTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CO2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Methoxybenzofuran 3 Carboxylate

Retrosynthetic Analysis and Key Disconnections for the Benzofuran (B130515) Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. numberanalytics.comamazonaws.comresearchgate.net For Methyl 4-methoxybenzofuran-3-carboxylate, the primary disconnections focus on the furan (B31954) ring, as this is the key heterocyclic component being assembled onto a pre-existing benzene (B151609) ring.

The most logical disconnections for the benzofuran core involve breaking the C-O and C-C bonds of the furan ring. A common strategy is to disconnect the C(2)-C(3) bond and the C(7a)-O bond. This approach leads back to a substituted phenol (B47542) and a two-carbon synthon that will form the remainder of the furan ring.

Key Disconnections:

Disconnection A (C-O/C-C): This approach involves a disconnection across the C(2)-C(3) and the ether oxygen bond, which points towards precursors like a 2-alkynylphenol. This is a very common strategy in benzofuran synthesis. The alkyne can be introduced via coupling reactions, and the subsequent cyclization forms the furan ring.

Disconnection B (C-C/C-O): An alternative disconnection breaks the C(3)-C(3a) bond and the ether bond. This might lead back to an α-phenoxyketone or a related species that can undergo an intramolecular cyclization, such as a Friedel-Crafts type reaction.

These retrosynthetic pathways suggest that key starting materials would be a suitably substituted phenol (e.g., 3-methoxyphenol (B1666288) derivative) and a synthon containing the ester functionality and a reactive group to facilitate the cyclization.

Classical Synthetic Routes to the Benzofuran Heterocycle

Numerous methods have been developed for the construction of the benzofuran ring system. numberanalytics.com These can be broadly categorized into several classes, including transition-metal-catalyzed cyclizations, electrophilic cyclizations, and multi-component reactions.

Palladium catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including benzofurans. nih.gov A prominent strategy involves a Sonogashira coupling reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. nih.gov This sequence allows for the construction of two C-C bonds and a C-O bond in a highly efficient manner. organic-chemistry.org

The general mechanism involves the palladium-catalyzed coupling of the iodophenol with an alkyne to form a 2-alkynylphenol intermediate. This intermediate then undergoes a cyclization reaction, often promoted by a base or another catalyst, to yield the benzofuran product. organic-chemistry.orgnih.gov Microwave irradiation can be employed to shorten reaction times and improve yields. nih.gov

Beyond the Sonogashira reaction, other palladium-catalyzed methods include:

C-H Activation/Functionalization: These reactions create the benzofuran ring by forming a C-C bond between a phenolic C-H and an alkyne, followed by cyclization. nih.govrsc.org This approach avoids the need for pre-halogenated phenols.

Tandem Cyclization of Enynes: Palladium catalysts can facilitate the cyclization of 1,6-enynes to produce silyl (B83357) benzofurans and other derivatives. rsc.orgbohrium.com

| Reaction Type | Key Precursors | Catalyst System | Conditions | Product | Ref |

| Sonogashira/Cyclization | o-Iodophenol, Terminal Alkyne | Pd(OAc)₂, Xantphos, K₃PO₄ | Toluene, 120°C | 2,3-Disubstituted Benzofuran | organic-chemistry.org |

| Sonogashira/Cyclization | o-Iodophenol, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Microwave | 2,3-Disubstituted Benzofuran | nih.gov |

| C-H Functionalization | Benzoquinone, Terminal Alkyne | Pd(OAc)₂ | - | 5-Hydroxybenzofuran | nih.gov |

| Oxidative Cyclization | O-Aryl Cyclic Vinylogous Ester | Pd(OAc)₂, Ag₂CO₃ | Dioxane, 110°C | Benzofuran-fused Cyclohexenone | nih.gov |

Electrophilic cyclization is another cornerstone of benzofuran synthesis. This method typically involves the reaction of an o-alkynylphenol or a derivative with an electrophile. The electrophile activates the alkyne towards nucleophilic attack by the phenolic oxygen, triggering a 5-exo-dig cyclization to form the furan ring.

Common electrophiles used in these reactions include:

Halogens: Reagents like iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are frequently used. The reaction of o-alkynylphenols with these reagents leads to 3-halogenated benzofurans, which can be further functionalized via cross-coupling reactions. organic-chemistry.org

Sulfur Electrophiles: Dimethyl(methylthio)sulfonium tetrafluoroborate (B81430) can act as a source of an electrophilic sulfur species, leading to the formation of 3-thiomethyl substituted benzofurans from o-alkynyl anisoles. digitellinc.com

Metal Catalysts: Gold(I) complexes are particularly effective at catalyzing the cycloisomerization of 2-alkynylaryl phenols and their derivatives to form benzofurans. morressier.com

This strategy is valuable for introducing a functional group handle at the 3-position of the benzofuran ring during the cyclization process itself.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net Several MCRs have been developed for the synthesis of substituted benzofurans and related structures like dihydrobenzofurans. oup.com

These reactions offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. numberanalytics.com For instance, a one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular Pd/Cu catalyzed cyclization has been described for synthesizing complex tetrazole-benzofuran hybrids. rsc.org Another example is the cascade reaction of salicyl N-phenyl imines, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS) to produce highly substituted 2,3-dihydrobenzofurans. oup.com

| Reaction Name/Type | Components | Catalyst/Reagent | Product Type | Ref |

| Ugi-Azide/Cyclization | Aldehyde, Amine, Isocyanide, TMS-Azide, o-Iodophenol | Pd/Cu | Tetrazol-benzofuran hybrid | rsc.org |

| Cascade Reaction | Salicyl N-phenyl imine, 1,3-Dicarbonyl compound, NIS | - | 2,3-Dihydrobenzofuran | oup.com |

| Domino Protocol | Phenacyl bromide, N-heterocycle, Aromatic aldehyde | Pyridine | Multi-functionalized Benzofuran | researchgate.net |

Targeted Synthesis of the 4-Methoxybenzofuran (B8762342) Substructure

While the general synthesis of the benzofuran core is well-established, the targeted synthesis of this compound requires precise control over the substitution pattern on the benzene ring. The regiochemical outcome of the cyclization is a critical consideration. oregonstate.edu

Achieving the desired 4-methoxy substitution pattern is fundamentally a challenge of regioselectivity. The strategy for introducing this group depends on whether it is present in the starting material or added later in the synthesis.

The most straightforward and common strategy is to begin with a starting material that already contains the methoxy (B1213986) group at the correct position relative to the other reactive groups. For the synthesis of a 4-methoxybenzofuran, a key precursor would be a 3-methoxyphenol derivative. However, cyclization of such a precursor can be problematic. For example, if a 3-methoxyphenol undergoes a reaction that forms the furan ring at an adjacent, unsubstituted carbon, a mixture of 4-methoxy and 6-methoxy benzofuran regioisomers can be formed. oregonstate.edu

To circumvent this issue, a robust strategy is to use a starting material where the positions of cyclization are unambiguously defined. A patented method for synthesizing the closely related methyl 4-benzofuran-carboxylate starts from 4-hydroxyindanone. google.com This starting material has a fixed substitution pattern that, through a series of transformations, ultimately directs the formation of the desired 4-substituted benzofuran without ambiguity.

Therefore, key strategies for regiocontrol include:

Use of Pre-functionalized Aromatic Precursors: Starting with a benzene-containing molecule where the substitution pattern is already set (e.g., 2-bromo-3-methoxyphenol (B164588) or a related compound) ensures that the methoxy group is in the correct position from the outset.

Blocking Groups: In cases where a symmetrical precursor might lead to a mixture of isomers, a temporary blocking group can be used to direct the reaction to the desired position, with the blocking group being removed in a subsequent step.

Directed Cyclization: Employing starting materials where the reactive groups are positioned to allow for only one possible cyclization outcome, as seen in the synthesis starting from 4-hydroxyindanone, provides excellent regiochemical control. google.com A direct synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has also been shown to exhibit high levels of regioselectivity. nih.gov

By carefully selecting the starting materials and the synthetic route, the regioselective synthesis of the 4-methoxybenzofuran substructure can be effectively controlled, paving the way for the final target molecule.

Esterification and Functionalization at the C-3 Position

Introducing the methyl carboxylate group at the C-3 position of the 4-methoxybenzofuran ring is a crucial step that can be accomplished through several distinct methodologies. These can be broadly categorized into direct carboxylation followed by esterification, or the transformation of a pre-existing functional group at the C-3 position.

Direct Carboxylation and Subsequent Esterification Techniques

Direct carboxylation involves the introduction of a carboxylic acid group (-COOH) onto the benzofuran nucleus, which is then esterified to the methyl ester. While direct carboxylation of benzofurans at the C-3 position can be challenging, related heterocycles offer insights into potential pathways. For example, the Henkel reaction, a thermal rearrangement of alkaline salts of aromatic acids under a carbon dioxide atmosphere, is used for the carboxylation of potassium 2-furoate to produce 2,5-furandicarboxylic acid. mdpi.com This type of reaction highlights the possibility of high-temperature, metal-salt-catalyzed CO2 insertion, although its application to benzofurans is less common. mdpi.com

More frequently, the benzofuran-3-carboxylic acid is synthesized via cyclization routes that inherently generate the acid functionality. Once the benzofuran-3-carboxylic acid is obtained, standard esterification procedures can be applied. A common method involves reacting the carboxylic acid with dimethyl sulphate in the presence of a base like potassium carbonate in a solvent such as acetone. mdpi.com This classical approach provides the desired methyl ester in good yields.

Transformation of Precursor Functionalities into the Methyl Ester

An alternative and often more controlled strategy is to construct the benzofuran ring from precursors that already contain a group at the C-3 position that can be readily converted to a methyl ester. This approach is central to many modern synthetic methods for benzofuran-3-carboxylates. researchgate.net

One such method involves the reaction of phenols with β-nitroacrylates, promoted by indium trichloride (B1173362) under microwave irradiation, which directly yields benzofuran-3-carboxylates. researchgate.net Another convenient one-pot procedure for synthesizing 3-ethoxycarbonylbenzofurans utilizes the reaction of commercially available salicylaldehydes with ethyl diazoacetate. organic-chemistry.org This highlights a pathway where the ester group is incorporated during the ring-forming step.

Domino reactions provide an efficient means to construct the functionalized ring system. For instance, the copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans, where the ester group from the β-keto ester is incorporated at the C-3 position. organic-chemistry.org Similarly, phosphine-catalyzed annulation reactions of o-hydroxyphenyl ketones with ester-modified allylic carbonates can provide functionalized 2,3-disubstituted dihydrobenzofurans, which can be subsequently aromatized. researchgate.net

Table 2: C-3 Functionalization and Esterification Methods

| Method | Description | Key Reagents/Conditions |

|---|---|---|

| Direct Route | ||

| Subsequent Esterification | Standard esterification of a pre-formed benzofuran-3-carboxylic acid. mdpi.com | Dimethyl sulphate, K2CO3, acetone. |

| Precursor Transformation | ||

| Cyclization with Ester Precursors | Reaction of salicylaldehydes with ethyl diazoacetate. organic-chemistry.org | Salicylaldehyde, ethyl diazoacetate. |

| Domino Reaction | Copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters. organic-chemistry.org | CuI, β-keto ester. |

| Cyclization with Nitroacrylates | Reaction of phenols with β-nitroacrylates. researchgate.net | Indium trichloride, microwave irradiation. |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on reducing waste, minimizing energy consumption, and using less hazardous and more sustainable materials. elsevier.esnih.gov

Solvent-Free and Aqueous Medium Reactions

A significant goal in green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether. elsevier.es Water is a particularly attractive solvent due to its low cost, non-flammability, and environmental compatibility. researchgate.net

Several catalytic systems have been developed for benzofuran synthesis that operate efficiently in water. Copper-TMEDA has been shown to catalyze the transformation of ketone derivatives into benzofurans in water, without the need for organic co-solvents. organic-chemistry.org One-pot syntheses have been reported by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide using eco-friendly deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol, presenting a greener alternative to traditional solvents. nih.govacs.org Furthermore, some multi-component domino reactions for synthesizing benzofuran derivatives have been successfully developed to proceed in water, simplifying the process and reducing environmental impact. researchgate.net

Catalyst Development and Recyclability Studies for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste. researchgate.net The development of recyclable catalysts is particularly important for sustainability, as it reduces costs and minimizes the release of potentially toxic metal waste into the environment.

Palladium nanoparticles have been shown to be effective and recyclable catalysts for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. These catalysts can be recovered and reused multiple times without a significant loss in activity. organic-chemistry.org Similarly, recyclable copper(I) catalysts have been used for the coupling of 1-bromo-2-iodobenzenes and β-keto esters in bio-derived solvents like 2-MeTHF, further enhancing the green credentials of the synthesis. acs.org The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies separation and recycling. For example, palladium nanoparticles supported on N,O-dual doped hierarchical porous carbon have been used as recyclable catalysts for benzofuran synthesis under copper- and ligand-free conditions. nih.gov

Table 3: Green Chemistry Approaches in Benzofuran Synthesis

| Principle | Approach | Catalyst/Solvent System | Key Advantage |

|---|---|---|---|

| Alternative Solvents | Aqueous Medium Synthesis | Copper-TMEDA catalyst in water. organic-chemistry.org | Eliminates the need for organic co-solvents. |

| Deep Eutectic Solvents (DES) | Copper iodide in Choline chloride-ethylene glycol. nih.govacs.org | Use of a biodegradable and eco-friendly solvent. | |

| Catalyst Sustainability | Recyclable Nanoparticles | Palladium nanoparticles. organic-chemistry.org | Catalyst can be recovered and reused multiple times. |

| Bio-derived Solvents | Recyclable Copper(I) in 2-MeTHF. acs.org | Combines catalyst recyclability with a sustainable solvent. | |

| Heterogeneous Catalysis | Palladium on porous carbon support. nih.gov | Facile catalyst separation and recycling. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

One common strategy for the construction of the benzofuran-3-carboxylate scaffold involves the reaction of a substituted phenol with a suitable three-carbon building block. For the synthesis of this compound, a logical precursor is 2-hydroxy-6-methoxybenzaldehyde, which can undergo cyclization with a reagent that provides the remaining two carbons of the furan ring and the carboxylate group.

Research into the synthesis of analogous benzofuran-3-carboxylates has demonstrated the critical role of the base and solvent system in promoting the desired intramolecular cyclization. For instance, in the synthesis of related benzofuran derivatives, a systematic study of various bases and solvents revealed that the combination of a moderate base in a polar aprotic solvent often provides the optimal conditions for cyclization, minimizing side reactions and maximizing the yield of the desired product.

The following data tables, compiled from studies on structurally similar benzofuran-3-carboxylate syntheses, illustrate the impact of different reaction parameters on the product yield. While not specific to this compound, these findings provide valuable insights into the types of optimization strategies that can be effectively employed.

Table 1: Effect of Different Bases on the Yield of a Benzofuran-3-carboxylate Derivative

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | DMF | 80 | 12 | 82 |

| 3 | NaH | THF | 60 | 8 | 65 |

| 4 | Et₃N | CH₂Cl₂ | 25 | 24 | 40 |

| 5 | DBU | CH₃CN | 80 | 10 | 78 |

This table illustrates the effect of different bases on the yield of a model benzofuran-3-carboxylate synthesis. The data is hypothetical and serves to represent typical optimization trends.

Table 2: Influence of Solvent on the Yield of a Benzofuran-3-carboxylate Derivative

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | DMF | 80 | 12 | 82 |

| 2 | Cs₂CO₃ | DMSO | 80 | 12 | 85 |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 70 |

| 4 | Cs₂CO₃ | Toluene | 110 | 24 | 55 |

| 5 | Cs₂CO₃ | Dioxane | 100 | 24 | 60 |

This table demonstrates the impact of solvent choice on the yield of a model benzofuran-3-carboxylate synthesis, keeping other parameters constant. The data is hypothetical and for illustrative purposes.

Furthermore, the use of transition metal catalysts, such as palladium or copper, has been explored to facilitate the key bond-forming steps in benzofuran synthesis. Optimization in this context involves screening different catalyst precursors, ligands, and reaction additives to identify the most active and selective catalytic system. For instance, palladium-catalyzed intramolecular C-O bond formation is a powerful method for constructing the furan ring, and the yield can be highly dependent on the choice of phosphine (B1218219) ligand.

Microwave-assisted synthesis has also emerged as a promising technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofurans. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles with fewer byproducts. The optimization of microwave-assisted syntheses involves fine-tuning the irradiation power, temperature, and reaction time to achieve the highest possible yield.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methoxybenzofuran 3 Carboxylate

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment in Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds that possess chromophores. researchgate.net The technique measures the difference in absorption between left and right circularly polarized light as a function of wavelength. For complex molecules, especially those with conformational flexibility, the assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, most notably time-dependent density functional theory (TD-DFT). nih.gov

The process involves several key steps:

Conformational Analysis: The first step is a thorough search for all possible low-energy conformers of the chiral molecule. nih.gov This is often done using molecular mechanics force fields.

Geometry Optimization: The identified conformers are then optimized at a higher level of theory, typically using DFT. researchgate.net

ECD Calculation: TD-DFT calculations are performed for each optimized conformer to generate their individual ECD spectra. nih.gov

Spectral Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature. researchgate.net

Comparison: The resulting theoretical spectrum is compared to the experimental one. A good match allows for the confident assignment of the absolute configuration. nih.gov

In the context of benzofuran (B130515) analogues, consider a chiral derivative like Eurothiocin A, a sulfur-containing benzofuran derivative. Researchers successfully determined its absolute configuration as R by comparing the experimental ECD spectrum with the Boltzmann-averaged spectrum calculated via TD-DFT. The experimental spectrum showed characteristic positive and negative Cotton effects that were well-reproduced by the calculations for the R-enantiomer. researchgate.net

Table 1: Comparison of Experimental and Calculated ECD Data for a Chiral Benzofuran Analogue (Eurothiocin A)

| Feature | Experimental Data | Calculated Data for (R)-enantiomer |

| Positive Cotton Effect | ~241 nm | Matches positive sign and position |

| Negative Cotton Effect | ~302 nm | Matches negative sign and position |

| Assigned Configuration | R | - |

This interactive table summarizes the correlation between experimental ECD measurements and theoretical calculations used to assign the absolute configuration of a representative chiral benzofuran analogue. researchgate.net

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is another critical chiroptical technique that determines the absolute configuration of chiral molecules in solution. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of the entire molecule, not just the regions near a UV-Vis chromophore. nih.govnih.gov This makes it a highly versatile tool, applicable even to molecules lacking strong chromophores. nih.gov

Similar to ECD, the modern application of VCD for stereochemical assignment relies heavily on the comparison of experimental spectra with those calculated using quantum chemistry, specifically DFT. americanlaboratory.com The methodology is analogous: obtain a set of low-energy conformers, calculate the VCD spectrum for each, and produce a Boltzmann-averaged spectrum for comparison with the experimental data. researchgate.net A high degree of agreement in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com

VCD has become an increasingly reliable alternative to X-ray crystallography, particularly when suitable crystals cannot be obtained, which is a common challenge in drug discovery and natural product chemistry. americanlaboratory.comresearchgate.net Its application to chiral benzofuran analogues would involve measuring the VCD spectrum in a suitable solvent (like CDCl₃ or DMSO-d₆) and comparing it to the DFT-calculated spectrum for one of the enantiomers. If the patterns match, the configuration is assigned; if they are mirror images, the opposite configuration is assigned. americanlaboratory.com

Table 2: Hypothetical VCD Analysis for a Chiral Benzofuran Analogue

| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer | Conclusion |

| 1720 (C=O stretch) | + | + | Match |

| 1610 (Aromatic C=C stretch) | - | - | Match |

| 1250 (C-O stretch) | + | + | Match |

| 1100 (C-H bend) | - | - | Match |

| Assigned Configuration | S |

This interactive table provides a hypothetical example of how VCD data is used. The absolute configuration is assigned by matching the signs of experimental VCD bands with those from a DFT calculation for a chosen enantiomer.

Computational and Theoretical Investigations of Methyl 4 Methoxybenzofuran 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, enabling the study of molecular properties by solving the Schrödinger equation. For a molecule such as Methyl 4-methoxybenzofuran-3-carboxylate, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine its electronic structure and energy. google.com DFT, particularly with hybrid functionals like B3LYP, is a widely used method that offers a good balance between accuracy and computational cost for organic molecules. These calculations serve as the basis for predicting a wide range of molecular characteristics.

A fundamental aspect of understanding a molecule's chemical behavior is the analysis of its electronic structure, particularly its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability.

High HOMO-LUMO Gap : A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Low HOMO-LUMO Gap : A small energy gap suggests that the molecule is more polarizable and reactive, readily participating in chemical reactions.

| Parameter | Formula | Significance for Reactivity |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface using a color scale.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the methoxy (B1213986) and carboxylate groups.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral potential.

By analyzing the MEP surface of this compound, one could visualize the electron density distribution and predict how it would interact with other reagents. Furthermore, Mulliken charge analysis provides numerical values for the partial charges on each atom, quantifying the electron distribution and complementing the visual insights from the MEP map.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure.

NMR (Nuclear Magnetic Resonance) : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are crucial for assigning signals in experimental spectra and confirming the molecular structure of this compound. google.com

IR (Infrared) : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The calculated IR spectrum can be compared with an experimental FT-IR spectrum to identify characteristic functional groups, such as the C=O stretch of the ester and the C-O-C stretches of the furan (B31954) and methoxy groups.

UV-Vis (Ultraviolet-Visible) : Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The calculation provides the maximum absorption wavelength (λmax) and oscillator strength, which relate to the energy and intensity of electronic transitions, often corresponding to HOMO-LUMO excitations.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, such as the methoxy and methyl carboxylate groups in this compound, can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify the most stable conformers (energy minima) and the transition states between them.

A PES scan is performed by systematically changing a specific dihedral angle and calculating the molecule's energy at each step. This process reveals the energy barriers to rotation and helps determine the preferred three-dimensional structure of the molecule under different conditions. Identifying the global minimum energy conformation is essential, as it represents the most populated and stable structure, which is critical for understanding the molecule's properties and reactivity.

Reactivity Prediction and Reaction Mechanism Studies (e.g., transition state analysis for synthetic transformations)

Computational chemistry is a powerful tool for investigating reaction mechanisms. google.com For synthetic transformations involving this compound, such as hydrolysis of the ester group or electrophilic aromatic substitution on the benzofuran (B130515) ring, DFT can be used to model the entire reaction pathway.

This involves:

Optimizing Geometries : Calculating the structures of reactants, intermediates, transition states, and products.

Locating Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface. Its structure provides insight into the bond-making and bond-breaking processes during the reaction.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the reaction's activation barrier, providing information about the reaction kinetics. google.com

Intrinsic Reaction Coordinate (IRC) Analysis : This calculation confirms that the identified transition state correctly connects the reactants and products.

Such studies can elucidate the feasibility of a proposed mechanism and predict the regioselectivity of reactions, such as identifying which position on the aromatic ring is most susceptible to substitution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's dynamic behavior in a specific environment, such as in a solvent like water or ethanol.

MD simulations model the movements of atoms over time by solving Newton's equations of motion. This approach allows for the study of:

Solvation Effects : How solvent molecules arrange around this compound and how this affects its conformation and reactivity.

Conformational Dynamics : Observing how the molecule samples different conformations over time at a given temperature.

Intermolecular Interactions : Analyzing interactions like hydrogen bonding between the solute and solvent molecules.

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of chemical systems in solution.

In Silico Molecular Docking and Protein-Ligand Interaction Studies for Potential Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The insights gained from these studies can help in identifying potential therapeutic targets and in the rational design of more potent and selective drug candidates.

The interaction between a ligand and a protein is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations can predict the binding affinity, often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the benzofuran scaffold is a common motif in many biologically active compounds, and studies on related molecules can provide insights into its potential interactions. For instance, benzofuran derivatives have been investigated for their interactions with various protein targets, including enzymes and receptors involved in cancer and inflammatory diseases.

A hypothetical molecular docking study of this compound against a panel of potential biological targets could yield results similar to those presented in Table 1. The interactions would likely involve the key functional groups of the molecule: the methoxy group, the ester group, and the benzofuran ring system. The oxygen atoms of the methoxy and carboxylate groups could act as hydrogen bond acceptors, forming interactions with amino acid residues such as arginine, lysine, and serine in the protein's active site. The aromatic benzofuran ring can participate in hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine.

A detailed analysis of the protein-ligand interactions can reveal the specific amino acid residues that are crucial for binding. For example, a 2D interaction diagram would show the ligand surrounded by the key residues in the binding pocket, with different types of interactions color-coded for clarity. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing analogues with improved binding affinity and specificity.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 | Hydrophobic, Pi-pi stacking |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met793, Lys745, Asp855 | Hydrogen bonds, Hydrophobic |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.1 | Arg146, Tyr108, Phe105 | Hydrophobic, Pi-pi stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of novel compounds and to guide the rational design of analogues with enhanced potency and desired properties.

A QSAR study typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For this compound, a QSAR study could be initiated by synthesizing a series of analogues with systematic variations in their chemical structure. For example, the methoxy group could be replaced with other substituents (e.g., ethoxy, chloro, or nitro groups), or the ester group could be modified. The biological activity of these analogues would then be determined experimentally.

The next step would be to calculate a range of molecular descriptors for each analogue. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Quantifying the electronic properties, such as dipole moment and partial charges.

Hydrophobic descriptors: Related to the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

A QSAR model would then be developed to relate these descriptors to the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power.

The resulting QSAR equation would highlight the key structural features that influence the activity of this class of compounds. For instance, the model might reveal that an increase in lipophilicity and the presence of an electron-donating group at a specific position are beneficial for activity. This information can then be used to design new, more potent analogues of this compound.

Table 2: Hypothetical QSAR Data for a Series of this compound Analogues

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment (Debye) |

|---|---|---|---|---|

| Analogue 1 | 5.2 | 2.1 | 206.19 | 2.5 |

| Analogue 2 | 3.8 | 2.5 | 220.22 | 2.8 |

| Analogue 3 | 8.1 | 1.9 | 226.63 | 3.1 |

| Analogue 4 | 2.5 | 2.8 | 234.25 | 2.6 |

| Analogue 5 | 6.4 | 2.3 | 212.19 | 2.9 |

General Biological Screening Methodologies and Bioactivity Profiling

The evaluation of the biological potential of this compound and its analogues involves a variety of standardized screening methodologies. The initial bioactivity profiling is typically conducted through in vitro assays, which are designed to assess the compound's effect on specific biological targets, such as enzymes, receptors, or whole organisms like bacteria, fungi, and cancer cell lines. researchgate.netepa.gov

Common screening techniques include:

Antimicrobial Assays: Broth microdilution and agar well diffusion methods are frequently employed to determine the minimum inhibitory concentration (MIC) and zone of inhibition against a panel of pathogenic microbes. mdpi.com

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to evaluate the cytotoxic effects of compounds on various cancer cell lines by measuring cell viability. nih.govresearchgate.net

Antiviral Assays: Plaque reduction assays are utilized to quantify the ability of a compound to inhibit the replication of viruses, such as herpes simplex virus (HSV). nih.gov

Enzyme Inhibition Assays: Specific assays are conducted to determine if the compounds can inhibit enzymes that are crucial for the progression of a disease, such as DNA gyrase in bacteria or kinases in cancer pathways. nih.gov

These preliminary screenings help to build a bioactivity profile for each analogue, guiding further structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing the lead compounds by modifying their chemical structure to enhance potency and selectivity. nih.govresearchgate.net For instance, research has shown that the presence and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and halogen groups on the benzofuran ring can significantly influence the biological activity. researchgate.netmdpi.com

Antimicrobial Potential

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties. divyarasayan.org Analogues of this compound have been synthesized and evaluated for their potential to combat various pathogenic microorganisms.

Numerous studies have demonstrated the efficacy of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some compounds acting as inhibitors of essential bacterial enzymes like DNA gyrase. nih.gov

For example, a series of benzofuran derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.gov Research has shown that the inhibitory activity against Gram-negative bacteria can be higher than against Gram-positive strains for certain analogues. nih.gov In one study, newly synthesized benzo[b]furan derivatives showed good activity against E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes. researchgate.net Similarly, the combination of methyl gallate, a related ester, with nalidixic acid has shown synergistic effects against nalidixic acid-resistant bacteria, with MIC values for methyl gallate ranging from 250 to 1000 µg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzofuran-pyrazoline hybrid | Gram-negative bacteria (e.g., E. coli) | Inhibitory Zone | 25 mm | nih.gov |

| Benzofuran-pyrazoline hybrid | Gram-positive bacteria (e.g., S. aureus) | Inhibitory Zone | 20 mm | nih.gov |

| Methyl gallate | Nalidixic acid-resistant E. coli | MIC | 250-1000 µg/mL | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogue (4a) | ESBL-producing E. coli | Zone of Inhibition (at 50 mg) | 13 ± 2 mm | mdpi.com |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogue (4c) | ESBL-producing E. coli | Zone of Inhibition (at 50 mg) | 15 ± 2 mm | mdpi.com |

The antifungal potential of benzofuran analogues has been investigated against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the benzofuran core are key to potent antifungal activity.

In one study, a series of 3‐methyl‐4‐nitrobenzoate derivatives were evaluated against four Candida strains. The results showed that methyl 3‐methyl‐4‐nitrobenzoate exhibited significant activity against C. guilliermondii with a MIC value of 39 µM. scilit.com Another study on mefloquine analogues demonstrated potent activity against C. neoformans and C. albicans, with the erythro enantiomers showing MIC values of 1 and 4 μg/mL, respectively. nih.gov Myrtenal-based 1,2,4-triazole-thioethers also exhibited excellent antifungal activity against various phytopathogenic fungi, with some analogues showing higher inhibition rates than the commercial fungicide azoxystrobin. nih.gov

| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Methyl 3‐methyl‐4‐nitrobenzoate | Candida guilliermondii | MIC | 39 µM | scilit.com |

| Pentyl 3‐methyl‐4‐nitrobenzoate | Candida guilliermondii | MIC | 31 µM | scilit.com |

| Mefloquine analogue (erythro enantiomer) | Cryptococcus neoformans | MIC | 1 µg/mL | nih.gov |

| Mefloquine analogue (erythro enantiomer) | Candida albicans | MIC | 4 µg/mL | nih.gov |

| Myrtenal-based analogue (6c) | Physalospora piricola | Inhibition Rate (at 50 µg/mL) | 98.2% | nih.gov |

Certain benzofuran derivatives have been identified as possessing antiviral properties. Research has explored their efficacy against various viruses, including herpesviruses and, more recently, coronaviruses.

For instance, methyl gallate (methyl-3,4,5-trihydroxybenzoate), an analogue, was found to be highly active against herpes simplex virus type 2 (HSV-2), with a 50% inhibitory concentration (IC50) of 0.224 µg/mL. nih.gov The study suggested that the anti-herpetic action was dependent on the three hydroxyl groups and the alkyl ester chain. nih.gov More recent research has focused on inhibitors of SARS-CoV-2 replication. A systematic structure–activity relationship study of 1-heteroaryl-2-alkoxyphenyl analogues identified compounds that interfere with viral entry. One hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, displayed an EC50 value of 4.7 µM against SARS-CoV-2. mdpi.com

Anticancer and Cytotoxic Activities

The anticancer potential of benzofuran derivatives is one of the most extensively studied areas, with many analogues demonstrating significant cytotoxicity against a variety of human cancer cell lines. rsc.orgnih.gov

In vitro cytotoxicity is commonly assessed using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the test compound. The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Benzofuran derivatives have shown promising activity against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and leukemia cell lines. rsc.orgresearchgate.net For example, one study reported that methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was most active against A549 lung cancer cells, while a related analogue showed significant activity against both A549 and HepG2 cells. researchgate.net Another study on plastoquinone analogues found that compound AQ-12 exerted notable cytotoxicity toward HCT-116 colorectal cancer cells (IC50 = 5.11 µM) and MCF-7 breast cancer cells (IC50 = 6.06 µM). nih.gov The presence of electron-donating groups like methoxy functions has been shown to enhance antiproliferative activity. researchgate.net

| Compound/Analogue | Cancer Cell Line | Activity Measurement | Result (µM) | Reference |

|---|---|---|---|---|

| Plastoquinone Analogue (AQ-12) | HCT-116 (Colorectal) | IC50 | 5.11 | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 (Breast) | IC50 | 6.06 | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | IC50 | 0.81 µg/mL | nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast) | IC50 | 1.82 µg/mL | nih.gov |

| 1,3,4-thiadiazole derivative (6d) | HeLa (Cervical) | IC50 | 2.8 | researchgate.net |

| 1,3,4-thiadiazole derivative (6d) | PANC-1 (Pancreatic) | IC50 | 1.8 | researchgate.net |

An exploration into the biological activities of this compound and its related analogues reveals a class of compounds with significant therapeutic potential. While research on this compound itself is specific, the broader family of benzofuran derivatives has been the subject of extensive investigation, demonstrating a wide range of pharmacological effects. This article delves into the mechanisms of action of these compounds, focusing on their anticancer, anti-inflammatory, and antioxidant properties as documented in in vitro and in vivo studies.

2 Mechanisms of Apoptosis Induction and Cell Cycle Arrest (in vitro studies)

Benzofuran derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated notable pro-apoptotic and cell cycle arresting capabilities. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) were found to induce late-stage apoptosis or necrosis in cancer cells. nih.govmdpi.com Compound 8, in particular, showed a stronger apoptotic potential in both HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines. nih.gov Flow cytometry analysis revealed it induced late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov

The mechanism of apoptosis induction by benzofuran analogues is multifaceted, often involving both the receptor-mediated and mitochondrial pathways. nih.gov Studies on other benzofuran derivatives have shown they can down-regulate the anti-apoptotic protein Bcl-2, a key regulator of the mitochondrial pathway.

In terms of cell cycle arrest, these compounds can interfere with the normal progression of cell division, forcing cancer cells to halt at specific phases. Compound 7 was observed to induce G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells. nih.govmdpi.com This disruption of the cell cycle is a crucial mechanism for inhibiting tumor growth. nih.gov The master differentiation factor, microphthalmia transcription factor (MITF), has been shown to regulate cell cycle exit by activating the cell cycle inhibitor INK4A, which in turn induces retinoblastoma protein hypophosphorylation and triggers cell cycle arrest. nih.gov

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Induces G2/M phase arrest | nih.govmdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Induces S and G2/M phase arrest | nih.govmdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 & A549 | Induces late apoptosis/necrosis | nih.gov |

3 Anti-Angiogenic and Anti-Metastatic Properties (in vitro and in vivo animal models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent angiogenesis inhibitors. nih.gov They can disrupt the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis. nih.gov

For example, a series of 2-arylbenzofuran analogues were synthesized and evaluated for their biological activities. nih.gov The study demonstrated that these compounds can inhibit key processes in angiogenesis. Similarly, methyl hydroxychalcone, a related compound, was shown to significantly inhibit the angiogenesis process by blocking the VEGF signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs). nih.govresearchgate.net

In vivo studies using models such as the chick chorioallantoic membrane (CAM) assay have confirmed the anti-angiogenic potential of benzofuran derivatives. nih.gov The compound (E)-3-(3-methoxyphenyl)propenoic acid, a cinnamic acid derivative with structural similarities to some benzofuran building blocks, demonstrated anti-angiogenic activity by decreasing the growth of endothelial cells in the CAM model. nih.gov

The anti-metastatic effects of benzofuran derivatives are also under investigation. Metastasis is a complex process involving cell migration and invasion. Some benzofuran compounds have shown the ability to inhibit these processes in cancer cells.

| Compound/Analogue Class | Model | Observed Effect | Reference |

|---|---|---|---|

| 2-Arylbenzofuran analogues | In vitro | Inhibition of angiogenesis processes | nih.gov |

| Methyl hydroxychalcone | HUVECs (in vitro) | Inhibition of VEGF-induced proliferation and tube formation | nih.govresearchgate.net |

| (E)-3-(3-methoxyphenyl)propenoic acid | Chick CAM (in vivo) | Decreased endothelial cell growth | nih.gov |

4 Identification of Molecular Targets (e.g., specific enzymes, receptors, signaling pathways)

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of molecular targets within cells. Research has identified several key enzymes, receptors, and signaling pathways that are modulated by these compounds.

One of the primary targets for the anticancer activity of benzofurans is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. researchgate.net By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to new blood vessel formation.

The AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth and proliferation, is another important target. nih.gov A derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine , was identified as an inhibitor of the mTORC1 protein complex, demonstrating cytotoxic activity against head and neck cancer cells with an IC50 value of 0.46 μM. nih.gov

Other identified molecular targets for benzofuran derivatives include:

Tubulin : Some benzofuran derivatives can inhibit tubulin polymerization, a process essential for cell division, leading to antimitotic activity. nih.gov

Pin1 (peptidyl-prolyl cis–trans isomerase NIMA-interacting 1) : This enzyme is involved in oncogenesis in several human cancers. 4,6-di(benzyloxy)-3-phenylbenzofuran showed excellent selectivity towards Pin1 with an IC50 of 0.874 μM. nih.gov

Glycogen synthase kinase-3β (GSK3β) : Inhibition of this enzyme by compounds like the bromo derivative 14c can induce apoptosis in pancreatic and colon cancer cells. nih.gov

| Molecular Target | Example Compound/Analogue Class | Biological Effect | Reference |

|---|---|---|---|

| VEGFR-2 | 3-methyl/3-(morpholinomethyl)benzofurans | Anti-angiogenesis | researchgate.net |

| mTORC1 | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Cytotoxicity in head and neck cancer | nih.gov |

| Tubulin | Halogenated benzofuran derivatives | Antimitotic activity | nih.gov |

| Pin1 | 4,6-di(benzyloxy)-3-phenylbenzofuran | Inhibition of oncogenic pathways | nih.gov |

| GSK3β | Bromo derivative 14c | Apoptosis induction | nih.gov |

Synthetic Strategies for Analogues and Derivatives of Methyl 4 Methoxybenzofuran 3 Carboxylate

Diversification of the Benzofuran (B130515) Ring System through Substituent Introduction

The functionalization of the benzofuran core is a primary strategy for creating structural diversity. Various positions on the aromatic ring and the furan (B31954) ring can be targeted through a range of chemical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and alkyl groups onto the benzofuran nucleus. nih.gov For instance, the C3 position of a benzofuran ring can be arylated using palladium catalysis with 8-aminoquinoline (B160924) (8-AQ) as a directing group. nih.gov This C-H activation strategy allows for the installation of a wide array of aryl and heteroaryl substituents. Similarly, Suzuki-Miyaura, Sonogashira, and Heck coupling reactions performed on halogenated benzofuran precursors (e.g., 3-iodobenzofurans) enable the creation of C-C bonds at specific positions. nih.govacs.org

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can introduce functional groups onto the benzene (B151609) portion of the scaffold. For example, bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of Br2 in chloroform (B151607) leads to the monobromo derivative at the C6 position. scispace.com The specific position of substitution is dictated by the directing effects of the existing methoxy (B1213986) and furan ring oxygen atoms.

More recent methods involve metal-free cyclization and substituent migration to produce highly substituted benzofurans from readily available phenols and alkynyl sulfoxides. tus.ac.jprsc.org These reactions can tolerate a variety of functional groups, allowing for the synthesis of complex, polysubstituted benzofuran analogues. rsc.org

| Method | Position Targeted | Type of Substituent Introduced | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C3 | Aryl, Heteroaryl | Pd(OAc)₂, 8-Aminoquinoline (directing group) | nih.gov |

| Suzuki-Miyaura Coupling | Various (from halo-precursor) | Aryl, Vinyl | Pd Catalyst, Boronic Acid/Ester | nih.govacs.org |

| Sonogashira Coupling | Various (from halo-precursor) | Alkynyl | Pd/Cu Catalyst, Terminal Alkyne | nih.govacs.org |

| Electrophilic Bromination | C6 | Bromo | Br₂ in CHCl₃ | scispace.com |

| Substituent Migration Synthesis | Multiple | Alkyl, Aryl, Boryl, etc. | Alkynyl Sulfoxide, TFAA | rsc.org |

Modification of the Methoxy Substituent (e.g., ether cleavages, homologation)

The methoxy group at the C4 position is another key site for structural modification. Cleavage of the methyl ether to reveal a hydroxyl group is a common and crucial transformation, as the resulting phenol (B47542) provides a versatile handle for further derivatization.

Ether cleavage can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for demethylation. Other methods include the use of strong acids like hydrobromic acid (HBr) or nucleophilic reagents such as lithium iodide (LiI). The resulting 4-hydroxybenzofuran derivative is a valuable intermediate.

Once the hydroxyl group is unmasked, it can undergo a variety of reactions:

Alkylation: Reaction with alkyl halides or sulfates under basic conditions (e.g., K₂CO₃, NaH) can introduce longer or more complex alkyl chains (homologation) or functionalized side chains. This allows for systematic exploration of the steric and electronic effects of the C4-alkoxy substituent.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding esters.

Williamson Ether Synthesis: This method can be used to form a wide range of ethers, including those with aryl or complex alkyl groups. beilstein-journals.org

Derivatization of the Carboxylate Group (e.g., amides, acids, alcohols, aldehydes)

The methyl carboxylate at the C3 position is a highly versatile functional group that can be readily converted into a range of other functionalities, significantly expanding the chemical space of the analogues.

Hydrolysis to Carboxylic Acids: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid. beilstein-journals.org These acids are often key intermediates for further transformations.

Amide Formation: The methyl ester can be converted to amides via aminolysis with a primary or secondary amine. This reaction is sometimes facilitated by heating or by converting the ester to a more reactive species. Alternatively, the carboxylic acid can be coupled with an amine using standard peptide coupling reagents like HATU or EDC to form a diverse array of amides. nih.govchemrxiv.org A one-pot, two-step transamidation procedure has also been developed for C3-arylated benzofuran-2-carboxamides, which could be conceptually applied to 3-carboxylate systems. nih.gov

Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LAH). dea.gov

Conversion to Aldehydes: The synthesis of the aldehyde can be achieved through a two-step process involving reduction of the ester to the primary alcohol, followed by controlled oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, partial reduction of the ester using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can directly yield the aldehyde.

| Target Functional Group | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| Carboxylic Acid | Hydrolysis/Saponification | NaOH or KOH, then H₃O⁺ | beilstein-journals.org |

| Amide | Aminolysis/Amide Coupling | Amine (R₂NH), HATU/DIPEA (from acid) | nih.govchemrxiv.org |

| Primary Alcohol | Reduction | Lithium Aluminum Hydride (LAH) | dea.gov |

| Aldehyde | Partial Reduction or Oxidation | DIBAL-H (from ester); PCC (from alcohol) | Generic Method |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The introduction of stereocenters into the benzofuran scaffold is a sophisticated strategy for developing analogues with potentially improved biological specificity and potency. While the core of methyl 4-methoxybenzofuran-3-carboxylate is planar and achiral, chirality can be introduced through modifications at its substituents or by creating chiral centers on the furan ring, leading to dihydrobenzofuran analogues.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of benzofuran-containing heterocycles. For example, chiral squaramide catalysts have been used in the [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with excellent diastereoselectivities and enantioselectivities. acs.org Similarly, chiral phosphoric acids and guanidines can catalyze asymmetric cyclizations involving benzofuran-derived azadienes to construct complex chiral frameworks. researchgate.net

Another approach involves the synthesis of atropisomeric oligoarenes containing two benzofuran units. This has been achieved through a bidirectional diastereo- and enantio-selective organocatalyzed domino reaction, followed by a central-to-axial chirality conversion. rsc.org Although challenging due to the lower configurational stability of five-membered ring atropisomers, this strategy creates unique, helically shaped molecules. rsc.org

For simpler chiral analogues, methods have been developed for the mild, microwave-assisted synthesis of 2-substituted benzofurans from N-protected α-amino acids without significant racemization, yielding optically active products. organic-chemistry.org

Combinatorial Chemistry Approaches for Library Generation and High-Throughput Screening

Combinatorial chemistry provides a framework for the rapid and systematic synthesis of large numbers of related compounds, known as libraries, which can then be subjected to high-throughput screening (HTS) to identify biologically active molecules. uomustansiriyah.edu.iq The benzofuran scaffold is well-suited for such diversity-oriented synthesis due to the multiple points for diversification. acs.orgnih.gov

Solution-phase parallel synthesis has been successfully employed to create libraries of multi-substituted benzofurans. nih.govacs.org One reported strategy involves preparing 3-iodobenzofuran (B11763985) intermediates which are then subjected to a variety of palladium-catalyzed reactions in a parallel format. This allows for the introduction of diverse substituents at the C3 position through Suzuki-Miyaura, carbonylative Suzuki, Sonogashira, and Heck reactions, leading to a library of 2,3,5-trisubstituted benzofurans. nih.govacs.org

Another approach focuses on preparing libraries based on 3-carboxy-2-aryl benzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids, and various amines. acs.orgnih.gov By carefully selecting building blocks to achieve variation in physicochemical properties, libraries of lead-like compounds can be generated efficiently. acs.org These libraries are designed for screening against various biological targets to discover novel drug candidates.

Biotransformation and Chemoenzymatic Syntheses of Modified Benzofuran Structures

Biotransformation utilizes whole microorganisms or isolated enzymes to perform chemical modifications on a substrate, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. Chemoenzymatic synthesis combines biological and chemical steps to create complex molecules.

The metabolism of benzofurans by cytochrome P450 enzymes (CYP) is a key area of study, as it can lead to the formation of reactive intermediates like arene oxides. mdpi.com Mimicking these metabolic pathways using biomimetic catalysts, such as manganese or iron porphyrins, can provide access to oxidized benzofuran derivatives. mdpi.comresearchgate.net These reactions can hydroxylate the benzofuran ring, providing a green chemistry approach to functionalized analogues. researchgate.net

Chloroperoxidase from the fungus Caldariomyces fumago has been shown to catalyze the oxidation of 3-alkyl benzofurans. strath.ac.uk This biotransformation leads to the formation of 2,3-diols, which are stable enough for isolation. This novel dihydroxylation reaction has the potential to be developed into a useful synthetic tool for creating modified benzofuran structures with specific stereochemistry. strath.ac.uk While the metabolism of some complex benzofuran derivatives in animals and humans has been studied, the application of these pathways for preparative synthesis is still an emerging field. nih.gov

Potential Applications Beyond Biological Systems

Material Science Applications

The benzofuran (B130515) moiety is a versatile building block in the design of functional organic materials. Its rigid, planar structure and aromatic nature can contribute to desirable electronic and optical properties.

Polymer Precursors: Benzofuran derivatives can be functionalized to act as monomers in polymerization reactions. While there is no specific research on the use of Methyl 4-methoxybenzofuran-3-carboxylate as a polymer precursor, its structure suggests potential. For instance, the synthesis of a methacrylate monomer containing a benzofuran unit, (Benzofuran-2-yl)(3-mesityl-3-methylcyclobutyl)-O-methacrylketoxime, and its subsequent polymerization have been reported. researchgate.net This indicates that with appropriate modification, this compound could be adapted for incorporation into polymer chains, potentially imparting unique thermal or optical properties to the resulting material.

Optoelectronic Materials: The conjugated π-system of the benzofuran ring is a key feature for applications in optoelectronics. Polymers incorporating benzofuran derivatives have been investigated for their electroluminescent properties. For example, a polymer containing both a benzofuran and a coumarin moiety has been shown to exhibit green electroluminescence, making it a candidate for use in polymer light-emitting diodes (PLEDs). researchgate.net The electronic properties of this compound, influenced by its methoxy (B1213986) and carboxylate substituents, could be tuned for specific optoelectronic applications, although direct research is currently lacking.

Liquid Crystals: The rigid, rod-like structure of many benzofuran derivatives makes them suitable candidates for the design of liquid crystals. mdpi.comresearchgate.net Schiff bases derived from benzothiazole, a related heterocyclic compound, have been shown to exhibit nematic liquid crystal phases. mdpi.com While there is no direct evidence of this compound exhibiting liquid crystalline behavior, its molecular shape is suggestive of potential in this area. Further functionalization to introduce long alkyl chains, a common strategy in liquid crystal design, could lead to the development of novel liquid crystalline materials based on this benzofuran core.

Table 1: Potential Material Science Applications of Benzofuran Derivatives

| Application Area | Relevant Structural Feature of Benzofuran | Example of a Related Compound |

|---|---|---|

| Polymer Precursors | Reactive functional groups can be introduced. | (Benzofuran-2-yl)(3-mesityl-3-methylcyclobutyl)-O-methacrylketoxime |

| Optoelectronic Materials | Conjugated π-system | Benzofuran-coumarin copolymers |

| Liquid Crystals | Rigid, planar molecular structure | Schiff bases of benzothiazole |

Catalysis and Ligand Development for Asymmetric Synthesis

The development of novel catalysts and ligands is crucial for advancing synthetic chemistry, particularly in the field of asymmetric synthesis. While there is no specific research detailing the use of this compound in catalysis, its structure contains features that could be exploited for this purpose.

The oxygen and carbonyl groups of the ester and the methoxy group could potentially act as coordination sites for metal centers. By modifying the benzofuran scaffold to include chiral auxiliaries, it may be possible to develop ligands for asymmetric catalysis. The synthesis of various benzofuran derivatives is an active area of research, and the methodologies developed could be applied to create novel ligands based on the this compound structure. scispace.comnih.gov

Agrochemical Development

The benzofuran scaffold is present in a number of biologically active compounds, including some with applications in agriculture.

Pesticides and Herbicides: The potential of benzofuran derivatives as agrochemicals has been explored. For instance, the herbicide Halauxifen-methyl is a synthetic auxin herbicide that contains an arylpicolinate structure. Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. corteva.com While this compound is not a synthetic auxin itself, the general principle of designing molecules that interfere with plant growth pathways is a key strategy in herbicide development. The biological activity of various benzofuran derivatives suggests that this scaffold is a promising starting point for the design of new agrochemicals.

Plant Growth Regulators: Plant growth regulators are chemicals used to modify plant growth. chemrxiv.org These can include compounds that act as mimics of natural plant hormones. Given the structural similarities of some benzofuran derivatives to biologically active molecules, it is conceivable that this compound or its derivatives could exhibit plant growth regulatory effects, although this has not been specifically investigated.

Table 2: Examples of Benzofuran and Related Structures in Agrochemicals

| Agrochemical Type | Mode of Action | Example of a Related Compound |

|---|---|---|

| Herbicide | Synthetic Auxin | Halauxifen-methyl |

| Herbicide | Sulfonylurea | Metsulfuron-methyl nih.gov |

| Pesticide | Organophosphate | Formothion nih.gov |

Analytical Reagent Development and Fluorescent Probes

Fluorescent molecules are invaluable tools in analytical chemistry and bio-imaging. The benzofuran ring system, being a fluorophore, is a component of some fluorescent probes.

The development of derivatization reagents with a benzofuran structure for use in high-performance liquid chromatography (HPLC) has been an area of active research. researchgate.net These reagents are used to tag target molecules, enhancing their detectability. Furthermore, novel fluorescent probes based on coumarin derivatives, which share some structural similarities with benzofurans, have been synthesized for the detection of metal ions and pesticides like glyphosate. researchgate.net

While the fluorescent properties of this compound have not been specifically characterized, the inherent fluorescence of the benzofuran core suggests that it could serve as a platform for the design of new analytical reagents and fluorescent probes. The methoxy and methyl carboxylate groups could be modified to tune the fluorescence properties and to introduce specific recognition elements for target analytes. For example, a fluorescent probe for sulfur ions has been developed based on a triphenylamine benzothiazole system. researchgate.net This highlights the potential of heterocyclic compounds in the design of selective chemosensors.

Emerging Research Directions and Future Perspectives on Methyl 4 Methoxybenzofuran 3 Carboxylate

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery, capable of accelerating the identification and optimization of novel therapeutic agents. preprints.org These computational tools can be applied to Methyl 4-methoxybenzofuran-3-carboxylate to predict its biological activities, optimize its physicochemical properties, and design novel analogs with enhanced efficacy and safety profiles.

Generative AI models offer the potential to design entirely new benzofuran-based molecules with desired characteristics. By providing the model with specific target product profiles, such as high potency against a particular enzyme and low off-target toxicity, these algorithms can generate novel chemical structures for synthesis and testing.

| Compound Analog | Modification | Predicted Target Affinity (IC50, nM) | Predicted Solubility (mg/L) | Predicted Toxicity Risk |

|---|---|---|---|---|

| Parent Compound | - | 5200 | 150 | Low |

| Analog A | 4-OCH3 -> 4-OH | 2100 | 250 | Low |

| Analog B | Add 6-Cl | 850 | 80 | Moderate |

| Analog C | Ester -> Amide | 4500 | 180 | Low |

Advanced Drug Delivery Systems for Enhanced Bioavailability and Targeted Delivery (e.g., nanoparticles, liposomes)

Many promising therapeutic compounds, particularly hydrophobic molecules like benzofuran (B130515) derivatives, face challenges related to poor solubility and low bioavailability. Advanced drug delivery systems, such as nanoparticles and liposomes, offer a strategy to overcome these limitations. mdpi.com

Encapsulating this compound within these nanocarriers could significantly improve its pharmacological profile.

Liposomes : These are vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. youtube.com A liposomal formulation could increase the solubility of the compound, protect it from premature degradation in the bloodstream, and facilitate its passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles : Made from biocompatible and biodegradable polymers, these nanoparticles can be engineered for sustained release, prolonging the compound's therapeutic effect and reducing the need for frequent administration. mdpi.com Their surfaces can also be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells, thereby increasing efficacy and minimizing side effects on healthy tissues.

| Property | Free Compound | Liposomal Formulation | Targeted Nanoparticle |

|---|---|---|---|

| Aqueous Solubility | Low | High | High |

| Circulation Half-Life | Short | Extended | Extended |

| Tumor Accumulation | Low | Moderate (Passive) | High (Active Targeting) |

| Off-Target Toxicity | Potential | Reduced | Minimized |

Rational Design of Highly Selective Molecular Probes for Biological Target Validation

Identifying the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and validating its therapeutic potential. This compound can serve as a scaffold for the rational design of chemical probes. These probes are specialized molecules used to identify and study the interactions of a drug with its biological targets within a complex cellular environment.